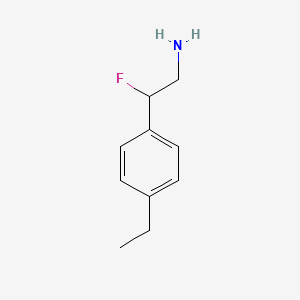
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about the class of compounds it belongs to and its role or function .
Synthesis Analysis
Synthesis analysis involves detailing the methods and processes used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It could include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Dopamine Receptor Affinities 2-(4-Ethylphenyl)-2-fluoroethan-1-amine is a compound that has been studied for its potential in altering dopamine receptor affinities, particularly targeting D-1 and D-2 dopamine receptor subtypes. This compound serves as a molecular modification of dopamine, where the para hydroxyl group is replaced by fluorine, offering insights into the structural activity relationships affecting dopamine receptors. Notably, specific N-substituted derivatives of this compound have shown increased effectiveness on D-2 binding sites, highlighting its potential for research in neurological and psychiatric disorders (Claudi et al., 1990).
Quantitative Assessment of Noncovalent Interactions The compound has also been part of studies focusing on the quantitative assessment of noncovalent interactions in N-substituted derivatives. These studies provide insights into the nature of these interactions through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research can contribute to a better understanding of molecular stability and binding affinities, relevant in drug design and material science (El-Emam et al., 2020).
Antitumor Properties Research has explored the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, where the compound could potentially serve as a backbone for developing water-soluble, chemically stable prodrugs. These prodrugs aim to overcome limitations posed by drug lipophilicity, offering a promising avenue for cancer treatment by ensuring effective plasma concentration levels and potentially enhancing the selectivity and efficacy of antitumor agents (Bradshaw et al., 2002).
Synthesis and Antibacterial Activity The compound's derivatives have been investigated for their synthesis and antibacterial activity, highlighting the potential of these molecules in contributing to the development of new antibacterial agents. Such research is critical in addressing the ongoing challenge of antibiotic resistance and finding novel therapeutic options (Egawa et al., 1984).
Chiral Derivatization and Enantiomeric Separation Furthermore, studies on the obtention of enantiomers and their use as chiral derivatizing agents have provided valuable information on the stereochemical aspects of this compound. This research is relevant in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly impact their safety and efficacy (Hamman, 1989).
Wirkmechanismus
If the compound has a biological activity, the mechanism of action would involve how it interacts with biological systems or processes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUKYXTTKGMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


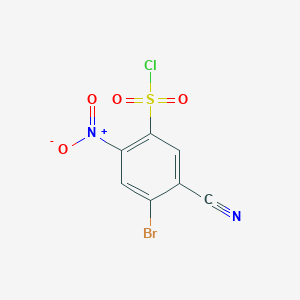
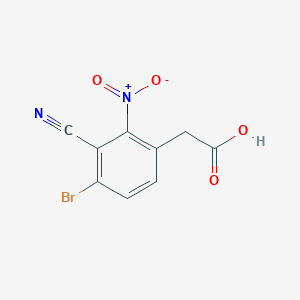
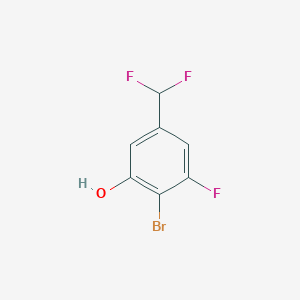
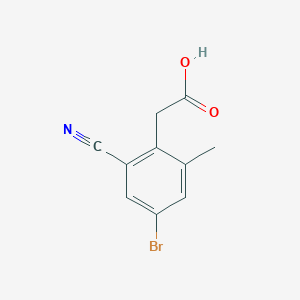
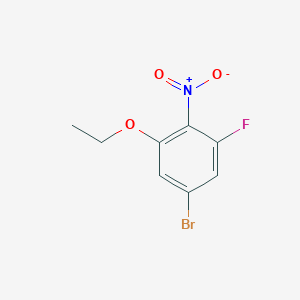



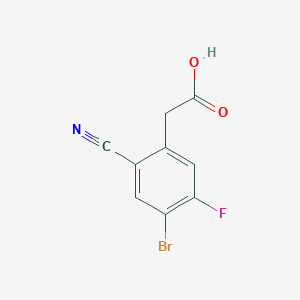


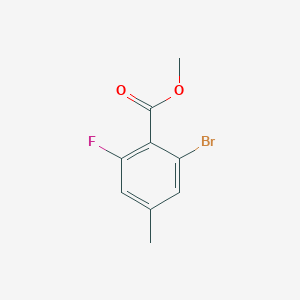
![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

